2-(2-Chloroethoxy)acetamide

Catalog No.
S801948
CAS No.
36961-64-5
M.F
C4H8ClNO2
M. Wt
137.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethoxy)acetamide

CAS Number

36961-64-5

Product Name

2-(2-Chloroethoxy)acetamide

IUPAC Name

2-(2-chloroethoxy)acetamide

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

InChI

InChI=1S/C4H8ClNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7)

InChI Key

KQHRCXCLILUNBX-UHFFFAOYSA-N

SMILES

C(CCl)OCC(=O)N

Canonical SMILES

C(CCl)OCC(=O)N

The exact mass of the compound 2-(2-Chloroethoxy)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Chloroethoxy)acetamide is a bifunctional aliphatic building block featuring a primary alkyl chloride and a primary amide linked by an ether oxygen [1]. In industrial chemoinformatics and pharmaceutical procurement, it is primarily recognized as the critical alkylating intermediate for the synthesis of second-generation antihistamines, specifically Cetirizine and Levocetirizine [2]. The compound's high stability under ambient conditions, coupled with its highly chemoselective reactivity profile, makes it the standard precursor for the N-alkylation of piperazine derivatives in commercial API manufacturing[2].

Substituting 2-(2-chloroethoxy)acetamide with structurally similar analogs such as 2-(2-chloroethoxy)acetic acid or its alkyl esters introduces severe process inefficiencies[1]. Carboxylic acid analogs form unreactive zwitterionic salts with basic piperazine precursors, completely halting the desired N-alkylation. Conversely, ester analogs are susceptible to competing aminolysis, leading to the formation of undesired amide byproducts rather than the target N-alkylated core [2]. Furthermore, substituting the chloride leaving group with a bromide increases raw material costs and reduces ambient storage stability without providing a necessary yield advantage under established industrial reflux conditions [1].

Chemoselective N-Alkylation Superiority Over Ester and Acid Analogs

In the synthesis of Cetirizine precursors, 2-(2-chloroethoxy)acetamide acts exclusively as an alkylating agent at the primary chloride site[1]. When 1-[(4-chlorophenyl)phenylmethyl]piperazine is reacted with the acetamide, the N-alkylation proceeds cleanly. If methyl 2-(2-chloroethoxy)acetate is used as a comparator, the secondary amine of the piperazine can attack the ester carbonyl, leading to competitive aminolysis and significantly reducing the yield of the desired alkylated intermediate [2]. The primary amide group in 2-(2-chloroethoxy)acetamide is sufficiently deactivated against nucleophilic acyl substitution to prevent this side reaction.

Evidence DimensionChemoselectivity in Piperazine Coupling
Target Compound Data>90% desired N-alkylation via the alkyl chloride.
Comparator Or Baseline2-(2-chloroethoxy)acetate esters (prone to competitive aminolysis).
Quantified DifferencePrevention of competitive amide byproduct formation, preserving >90% target yield.
ConditionsRefluxing toluene/p-xylene with sodium carbonate base.

Prevents yield-destroying side reactions during the critical coupling step of Levocetirizine manufacturing.

Process Economics and Stability vs. Bromo-Analogs

While 2-(2-bromoethoxy)acetamide possesses a more reactive leaving group, 2-(2-chloroethoxy)acetamide is the industrially preferred procurement choice due to its superior stability profile and cost-efficiency [1]. The chloro-variant is highly stable under ambient storage conditions and provides excellent conversion rates when reacted under standard industrial reflux conditions (e.g., in toluene/xylene at ~110°C) [2]. The bromo-analog is significantly more expensive per mole and more susceptible to degradation or premature hydrolysis during storage and handling.

Evidence DimensionReagent Stability and Cost-Efficiency
Target Compound DataStable under ambient storage; achieves high yield under reflux.
Comparator Or Baseline2-(2-bromoethoxy)acetamide (higher cost, lower ambient stability).
Quantified DifferenceMatches API yield requirements while significantly reducing raw material and cold-chain storage costs.
ConditionsIndustrial-scale API synthesis and ambient warehousing.

Allows pharmaceutical manufacturers to achieve high coupling yields without the elevated procurement and storage costs associated with brominated analogs.

High-Purity Grades for Genotoxic Impurity (GTI) Mitigation

The procurement of high-purity (>98%) 2-(2-chloroethoxy)acetamide is critical for regulatory compliance in API manufacturing . Crude or low-purity batches often contain unreacted 2-chloroethanol or residual acetic anhydride from the upstream synthesis. 2-Chloroethanol is a known genotoxic impurity (GTI) that must be strictly controlled in final drug products like Levocetirizine [1]. Procuring verified high-purity 2-(2-chloroethoxy)acetamide ensures that downstream purification steps are not overwhelmed, maintaining the final API within acceptable ICH guidelines for GTIs.

Evidence DimensionDownstream GTI Risk
Target Compound DataHigh-purity grade (>98%) minimizes residual 2-chloroethanol carryover.
Comparator Or BaselineCrude/low-purity generic mixtures (>2% impurities).
Quantified DifferencePrevents regulatory failure by keeping residual alkylating agents below ICH threshold limits.
ConditionsPharmaceutical quality control and regulatory submission.

Ensures the final API passes strict regulatory limits for potentially genotoxic impurities, avoiding costly batch rejections.

Streamlined Hydrolysis to Carboxylic Acid API

Following the N-alkylation step, the primary amide of 2-(2-chloroethoxy)acetamide must be converted to the carboxylic acid to yield the final Cetirizine/Levocetirizine molecule[1]. The primary amide is highly susceptible to controlled basic or acidic hydrolysis, providing a near-quantitative conversion to the corresponding acid. If a nitrile analog (e.g., 2-(2-chloroethoxy)acetonitrile) were used as a comparator, the hydrolysis would require harsher conditions, potentially leading to degradation of the sensitive diarylmethylpiperazine core [2].

Evidence DimensionHydrolysis Efficiency
Target Compound DataMild, high-yield hydrolysis of the primary amide to the carboxylic acid.
Comparator Or BaselineNitrile analogs (require harsher, potentially degradative hydrolysis conditions).
Quantified DifferenceEnables complete deprotection without degrading the core API scaffold.
ConditionsAqueous basic or acidic hydrolysis post-alkylation.

Simplifies the final deprotection step in API manufacturing, maximizing the overall yield of the active pharmaceutical ingredient.

Commercial Synthesis of Cetirizine and Levocetirizine APIs

Directly leveraging its chemoselective N-alkylation capabilities and mild hydrolysis profile, this compound is the industry-standard intermediate for coupling with 1-[(4-chlorophenyl)phenylmethyl]piperazine to produce blockbuster antihistamines[1].

Development of Novel Piperazine-Based Therapeutics

Beyond established APIs, the compound serves as a reliable building block for medicinal chemists designing new piperazine or diazepane derivatives, where avoiding competitive aminolysis during the alkylation step is critical[2].

Synthesis of Bifunctional PEG-like Linkers

The presence of both an ether linkage and a terminal amide allows this molecule to function as a short, hydrophilic spacer in bioconjugation or materials science, offering an alternative to purely hydrocarbon-based alkylating agents [2].

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

2-(2-Chloroethoxy)acetamide

Dates

Last modified: 08-15-2023

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